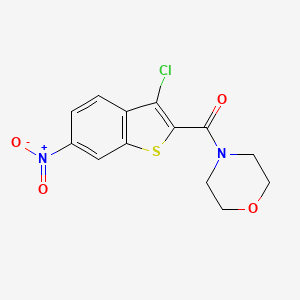
4-(3-CHLORO-6-NITRO-1-BENZOTHIOPHENE-2-CARBONYL)MORPHOLINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Chloro-6-nitro-1-benzothiophene-2-carbonyl)morpholine is a complex organic compound that belongs to the class of benzothiophene derivatives. This compound is characterized by the presence of a morpholine ring attached to a benzothiophene core, which is further substituted with a chloro and nitro group. Benzothiophene derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-chloro-6-nitro-1-benzothiophene-2-carbonyl)morpholine typically involves the following steps:
Formation of 3-chloro-6-nitro-1-benzothiophene-2-carbonyl chloride: This intermediate is synthesized by reacting 3-chloro-6-nitrobenzothiophene with thionyl chloride under reflux conditions.
Coupling with morpholine: The carbonyl chloride intermediate is then reacted with morpholine in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(3-Chloro-6-nitro-1-benzothiophene-2-carbonyl)morpholine undergoes various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The benzothiophene ring can undergo oxidation to form sulfoxides or sulfones.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Major Products
Nucleophilic substitution: Formation of substituted benzothiophene derivatives.
Reduction: Formation of amino-substituted benzothiophene derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Scientific Research Applications
4-(3-Chloro-6-nitro-1-benzothiophene-2-carbonyl)morpholine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, anti-cancer, and antimicrobial agent.
Biological Studies: Used as a probe to study enzyme interactions and receptor binding.
Material Science: Employed in the synthesis of advanced materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 4-(3-chloro-6-nitro-1-benzothiophene-2-carbonyl)morpholine involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-6-nitro-1-benzothiophene-2-carbonyl chloride
- 3-Chloro-6-fluoro-1-benzothiophene-2-carbonyl chloride
Uniqueness
4-(3-Chloro-6-nitro-1-benzothiophene-2-carbonyl)morpholine is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
(3-chloro-6-nitro-1-benzothiophen-2-yl)-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O4S/c14-11-9-2-1-8(16(18)19)7-10(9)21-12(11)13(17)15-3-5-20-6-4-15/h1-2,7H,3-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIOWPYNKYKJRQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=C(C3=C(S2)C=C(C=C3)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














